molecular formula C15H32S2Si2 B14210871 [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) CAS No. 833460-62-1

[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane)

Katalognummer: B14210871
CAS-Nummer: 833460-62-1
Molekulargewicht: 332.7 g/mol
InChI-Schlüssel: PVPDCLWXENQCNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) is a complex organic compound characterized by its unique structure, which includes two trimethylsilane groups and two methylsulfanyl groups attached to a hepta-1,6-diene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Analyse Chemischer Reaktionen

Types of Reactions

[1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

While specific biological and medicinal applications of this compound are still under investigation, its potential as a precursor for bioactive molecules is of significant interest. The ability to modify its structure through various chemical reactions makes it a versatile tool in drug discovery and development .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for applications requiring durable and high-performance materials .

Wirkmechanismus

The mechanism by which [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) exerts its effects is primarily through its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in oxidation reactions, the methylsulfanyl groups are targeted, leading to the formation of sulfoxides or sulfones .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

What sets [1,7-Bis(methylsulfanyl)hepta-1,6-diene-1,7-diyl]bis(trimethylsilane) apart is its dual functional groups (methylsulfanyl and trimethylsilane), which provide a unique combination of reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and robust performance .

Eigenschaften

CAS-Nummer

833460-62-1

Molekularformel

C15H32S2Si2

Molekulargewicht

332.7 g/mol

IUPAC-Name

[1,7-bis(methylsulfanyl)-7-trimethylsilylhepta-1,6-dienyl]-trimethylsilane

InChI

InChI=1S/C15H32S2Si2/c1-16-14(18(3,4)5)12-10-9-11-13-15(17-2)19(6,7)8/h12-13H,9-11H2,1-8H3

InChI-Schlüssel

PVPDCLWXENQCNY-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C(=CCCCC=C([Si](C)(C)C)SC)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.